molecular formula C20H30N4O3 B5468372 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide

1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5468372
M. Wt: 374.5 g/mol
InChI Key: BUAJORCRYFVCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and drug discovery. IBPC is a piperidine derivative that has been synthesized using a novel method, and its unique structure and properties have made it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is related to its ability to selectively bind to dopamine D3 receptors. By blocking these receptors, this compound can modulate the release of dopamine in the brain, which can have a range of effects on behavior and mood. Additionally, this compound has been found to have an effect on the activity of certain enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and are still being studied. In addition to its effects on dopamine receptors and enzyme activity, this compound has been found to have an effect on the expression of certain genes, which may contribute to its therapeutic potential. Additionally, this compound has been shown to have an effect on the activity of certain ion channels, which may be related to its antitumor activity.

Advantages and Limitations for Lab Experiments

1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its selectivity for dopamine D3 receptors and its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low affinity for dopamine D3 receptors compared to other compounds, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research involving 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, there is interest in studying the long-term effects of this compound on behavior and cognition, as well as its potential applications in cancer treatment. Finally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as serotonin and glutamate, which may have implications for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that begins with the reaction of isonicotinoyl chloride with 1,4'-bipiperidine in the presence of a base. This results in the formation of 1'-isonicotinoyl-1,4'-bipiperidine, which is then reacted with 2-methoxyethylamine to yield this compound. The synthesis method used to create this compound is relatively simple and efficient, making it a viable option for large-scale production.

Scientific Research Applications

1'-isonicotinoyl-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In neuroscience, this compound has been shown to act as a selective dopamine D3 receptor antagonist, making it a potential candidate for the treatment of addiction and other psychiatric disorders. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(2-methoxyethyl)-1-[1-(pyridine-4-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-27-14-10-22-19(25)17-3-2-11-24(15-17)18-6-12-23(13-7-18)20(26)16-4-8-21-9-5-16/h4-5,8-9,17-18H,2-3,6-7,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAJORCRYFVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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